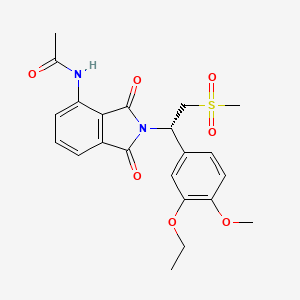
アプレミラスト
概要
説明
作用機序
アプレミラストの作用機序には、環状アデノシン一リン酸(cAMP)を分解する酵素であるホスホジエステラーゼ4(PDE4)の阻害が含まれます . PDE4を阻害することで、アプレミラストは細胞内cAMPレベルを上昇させ、それによって免疫応答を調節し、炎症性サイトカインの産生を抑制します . この機序は、乾癬や乾癬性関節炎などの炎症性疾患の症状を緩和するのに役立ちます .
類似の化合物との比較
アプレミラストは、ロフルミラストやクリサボロールなどの他のPDE4阻害剤と比較されることがよくあります . 3つの化合物すべてがPDE4を阻害しますが、アプレミラストは、乾癬や乾癬性関節炎の治療における特定の用途でユニークです . 他の類似の化合物には、オテズラ(アプレミラストの別の商品名)とソティクチュ(デウクラバシチニブ)があり、これも尋常性乾癬の治療に使用されます . アプレミラストは、経口投与と忍容性の高いプロファイルで際立っています .
科学的研究の応用
Apremilast has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In medicine, it is used to treat moderate to severe plaque psoriasis and psoriatic arthritis . It has also shown promise in treating other inflammatory conditions such as ankylosing spondylitis, Behcet’s disease, atopic dermatitis, and ulcerative colitis . Additionally, Apremilast has been studied for its potential cardiometabolic benefits in patients with psoriasis .
生化学分析
Biochemical Properties
Apremilast plays a significant role in biochemical reactions by inhibiting the enzyme phosphodiesterase 4 (PDE4) . This inhibition leads to increased intracellular cyclic adenosine monophosphate (cAMP) levels . The increase in cAMP levels modulates the production of various pro-inflammatory and anti-inflammatory mediators .
Cellular Effects
Apremilast has profound anti-inflammatory properties. It blocks the synthesis of several pro-inflammatory cytokines and chemokines, such as tumor necrosis factor alpha (TNF-α), interleukin 23 (IL-23), CXCL9, and CXCL10 in multiple cell types . In addition, apremilast increases the production of the anti-inflammatory cytokine IL-10 .
Molecular Mechanism
The molecular mechanism of Apremilast involves the selective inhibition of the enzyme phosphodiesterase 4 (PDE4), which mediates the activity of cyclic adenosine monophosphate (cAMP), a second messenger . The inhibition of PDE4 by Apremilast leads to increased intracellular cAMP levels . An increase in cAMP levels results in the modulation of a series of pro-inflammatory and anti-inflammatory mediators .
Temporal Effects in Laboratory Settings
In phase 3 trials, 16 weeks of treatment with Apremilast 30 mg twice daily reduced the severity of moderate to severe plaque psoriasis . With longer-term use, the clinical benefits of Apremilast were durable and no new significant adverse events emerged .
Dosage Effects in Animal Models
In animal models of arthritis, Apremilast showed a reduction of clinical and histopathologic signs of arthritis at doses of 5 and 25 mg/kg administered by daily intraperitoneal injections .
Metabolic Pathways
Apremilast is heavily metabolized by various pathways, which include oxidation, hydrolysis, in addition to conjugation . It is metabolized in the liver, mainly via the enzyme CYP3A4, but to a minor extent via CYP1A2 and CYP2A6 .
Transport and Distribution
Apremilast is absorbed well from the gut (73%), independently of food intake, and reaches peak blood plasma concentrations after 2.5 hours . Only 3% and 7% of an Apremilast dose are detected in the urine and feces as unchanged drug, respectively, indicating extensive metabolism and high absorption .
準備方法
化学反応の分析
アプレミラストは、酸化、還元、置換などのさまざまな化学反応を起こします . これらの反応で使用される一般的な試薬には、tert-ブチルスルフィンアミドと3-アセトアミドフタル酸無水物が含まれます . これらの反応から生成される主な生成物は、最終的なアプレミラスト化合物に至る中間体です . 分子中のメチルスルホニル基の存在は、不斉合成にとって課題を生み出しますが、これらの課題に対処するための効率的な方法が開発されてきました .
科学研究の応用
アプレミラストは、化学、生物学、医学、産業などの分野で幅広い科学研究の応用があります . 医学では、中等度から重度の尋常性乾癬と乾癬性関節炎の治療に使用されます . また、強直性脊椎炎、ベーチェット病、アトピー性皮膚炎、潰瘍性大腸炎などの他の炎症性疾患の治療にも有望な結果を示しています . さらに、アプレミラストは、乾癬患者における潜在的な心代謝の利点についても研究されています .
類似化合物との比較
Apremilast is often compared with other PDE4 inhibitors such as Roflumilast and Crisaborole . While all three compounds inhibit PDE4, Apremilast is unique in its specific application for treating psoriasis and psoriatic arthritis . Other similar compounds include Otezla (another brand name for Apremilast) and Sotyktu (deucravacitinib), which are also used for treating plaque psoriasis . Apremilast stands out due to its oral administration and well-tolerated profile .
特性
IUPAC Name |
N-[2-[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-1,3-dioxoisoindol-4-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O7S/c1-5-31-19-11-14(9-10-18(19)30-3)17(12-32(4,28)29)24-21(26)15-7-6-8-16(23-13(2)25)20(15)22(24)27/h6-11,17H,5,12H2,1-4H3,(H,23,25)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOZEMNVLZVGJZ-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)[C@@H](CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30976289 | |
| Record name | Apremilast | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30976289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
741.3±60.0 | |
| Record name | Apremilast | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05676 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
The full mechanism of action of this drug is not fully established, however, it is known that apremilast is an inhibitor of phosphodiesterase 4 (PDE4), which mediates the activity of cyclic adenosine monophosphate (cAMP), a second messenger. The inhibition of PDE4 by apremilast leads to increased intracellular cAMP levels. An increase in cAMP results in the suppression of inflammation by decreasing the expression of TNF-α, IL-17, IL-23, and other inflammatory mediators. The above inflammatory mediators have been implicated in various psoriatic conditions as well as Behcet's disease, leading to their undesirable inflammatory symptoms such as mouth ulcers, skin lesions, and arthritis. Apremilast administration leads to a cascade which eventually decreases the levels of the above mediators, relieving inflammatory symptoms., Apremilast is an orally administered phosphodiesterase-4 inhibitor, currently in phase 2 clinical studies of psoriasis and other chronic inflammatory diseases. The inhibitory effects of apremilast on pro-inflammatory responses of human primary peripheral blood mononuclear cells (PBMC), polymorphonuclear cells, natural killer (NK) cells and epidermal keratinocytes were explored in vitro, and in a preclinical model of psoriasis. Apremilast was tested in vitro against endotoxin- and superantigen-stimulated PBMC, bacterial peptide and zymosan-stimulated polymorphonuclear cells, immunonoglobulin and cytokine-stimulated NK cells, and ultraviolet B light-activated keratinocytes. Apremilast was orally administered to beige-severe combined immunodeficient mice, xenotransplanted with normal human skin and triggered with human psoriatic NK cells. Epidermal skin thickness, proliferation index and inflammation markers were analysed. Apremilast inhibited PBMC production of the chemokines CXCL9 and CXCL10, cytokines interferon-gamma and tumour necrosis factor (TNF)-alpha, and interleukins (IL)-2, IL-12 and IL-23. Production of TNF-alpha by NK cells and keratinocytes was also inhibited. In vivo, apremilast significantly reduced epidermal thickness and proliferation, decreased the general histopathological appearance of psoriasiform features and reduced expression of TNF-alpha, human leukocyte antigen-DR and intercellular adhesion molecule-1 in the lesioned skin. Apremilast displayed a broad pattern of anti-inflammatory activity in a variety of cell types and decreased the incidence and severity of a psoriasiform response in vivo. Inhibition of TNF-alpha, IL-12 and IL-23 production, as well as NK and keratinocyte responses by this phosphodiesterase-4 inhibitor suggests a novel approach to the treatment of psoriasis., Psoriasis and psoriatic arthritis are common clinical conditions that negatively impact health-related quality of life and are linked to serious medical comorbidities. Disease mechanisms involve local and systemic chronic inflammatory processes. Available biologic therapies specifically target single inflammatory mediators, such as tumor necrosis factor-a (TNF-a), in the context of a larger inflammatory signaling cascade. To interrupt this pathological cascade earlier in the response or further upstream, and return pro-inflammatory and anti-inflammatory signaling to a homeostatic balance, the use of a phosphodiesterase4 (PDE4) inhibitor has been explored. PDE4 is the major enzyme class responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), an intracellular second messenger that controls a network of pro-inflammatory and anti-inflammatory mediators. With PDE4 inhibition, and the resulting increases in cAMP levels in immune and non-immune cell types, expression of a network of pro-inflammatory and anti-inflammatory mediators can be modulated. Apremilast is an orally available targeted PDE4 inhibitor that modulates a wide array of inflammatory mediators involved in psoriasis and psoriatic arthritis, including decreases in the expression of inducible nitric oxide synthase, TNF-a, and interleukin (IL)-23 and increases IL-10. In phase II studies of subjects with psoriasis and psoriatic arthritis, apremilast reversed features of the inflammatory pathophysiology in skin and joints and significantly reduces clinical symptoms. The use of an oral targeted PDE4 inhibitor for chronic inflammatory diseases, like psoriasis and psoriatic arthritis, represents a novel treatment approach that does not target any single mediator, but rather focuses on restoring a balance of pro-inflammatory and anti-inflammatory signals., Apremilast, a small-molecule inhibitor of phosphodiesterase 4 (PDE4), works intracellularly to modulate a network of pro-inflammatory and anti-inflammatory mediators. Phosphodiesterase 4 inhibition elevates intracellular cAMP levels, thereby reducing the inflammatory response by modulating the expression of tumor necrosis factor-alpha (TNF-a), interleukin-23 (IL-23), IL-17 and IL-10. | |
| Record name | Apremilast | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05676 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Apremilast | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8221 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
608141-41-9 | |
| Record name | Apremilast | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=608141-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Apremilast [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0608141419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Apremilast | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05676 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Apremilast | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30976289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Apremilast | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | APREMILAST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UP7QBP99PN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Apremilast | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8221 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of Apremilast?
A1: Apremilast is a small molecule inhibitor that specifically targets phosphodiesterase 4 (PDE4). [, , , , , ]
Q2: How does Apremilast's inhibition of PDE4 affect the inflammatory response?
A2: By inhibiting PDE4, Apremilast increases intracellular levels of cyclic adenosine monophosphate (cAMP). This leads to a downstream modulation of various pro-inflammatory and anti-inflammatory mediators. [, , , , ]
Q3: Which specific cytokines are affected by Apremilast treatment?
A3: Apremilast has been shown to decrease the production of pro-inflammatory cytokines such as Tumor necrosis factor-α (TNF-α), Interleukin (IL)-12/23, IL-12, IL-2, and Interferon-γ (IFNγ), while upregulating the anti-inflammatory cytokine IL-10. [, , ] In a substudy analyzing the effects of Apremilast on plasma biomarkers in psoriatic arthritis patients, Apremilast reduced levels of IL-8, TNF-α, IL-6, MIP-1β, MCP-1, and ferritin after 24 weeks. [] Further analysis at week 40 showed decreased levels of IL-17, IL-23, IL-6, and ferritin, alongside increased levels of IL-10 and IL-1 receptor antagonists. []
Q4: Does Apremilast affect osteoclast formation?
A4: Research indicates that Apremilast not only inhibits the production of osteoclastogenic cytokines but also directly suppresses inflammation-driven osteoclastogenesis. This suggests a potential bone-protective effect, particularly in Psoriatic Arthritis (PsA). []
Q5: How does Apremilast impact cellular senescence in the context of osteoarthritis?
A5: Studies using an IL-17-treated chondrocyte model suggest that Apremilast might protect chondrocytes from IL-17-induced senescence. This effect appears to be mediated by Sirtuin 1 (SIRT1) and involves the suppression of IL-1β, MCP-1, and reactive oxygen species (ROS) production. []
Q6: What is the primary route of Apremilast elimination?
A6: Apremilast is primarily eliminated through metabolic clearance. Non-enzymatic hydrolysis and excretion of unchanged drug play a lesser role. []
Q7: What are the major metabolic pathways of Apremilast?
A7: Apremilast undergoes extensive metabolism via various pathways, including O-demethylation, O-deethylation, N-deacetylation, hydroxylation, glucuronidation, and hydrolysis. []
Q8: What is the primary metabolite of Apremilast?
A8: The predominant metabolite is O-desmethyl Apremilast glucuronide, which constitutes a significant portion of both plasma radioactivity and excreted radioactivity. []
Q9: How does the pharmacological activity of Apremilast metabolites compare to the parent drug?
A9: The major metabolites of Apremilast exhibit significantly lower pharmacological activity (at least 50-fold) compared to Apremilast itself. []
Q10: What preclinical models have been used to investigate Apremilast's efficacy in inflammatory conditions?
A10: The collagen-induced arthritis (CIA) mouse model has been used to study the effects of Apremilast on arthritis. Results suggest that Apremilast can delay arthritis onset, reduce arthritis scores, prevent bone erosion, and modulate the immune response in this model. [, ]
Q11: Has Apremilast demonstrated efficacy in preclinical models of osteoarthritis?
A11: While not directly tested in osteoarthritis models, Apremilast's ability to prevent IL-17-induced cellular senescence in ATDC5 chondrocytes suggests potential benefits in this condition. Further research is needed to confirm this. []
Q12: What clinical trial data is available for Apremilast in PsA?
A12: Multiple phase III clinical trials (PALACE program) have demonstrated the efficacy and safety of Apremilast in treating PsA, including patients with active disease and those naive to disease-modifying antirheumatic drugs (DMARDs). [, ] A study comparing Apremilast to Methotrexate in PsA patients found no significant difference in efficacy between the two treatments. []
Q13: Are there any potential biomarkers for predicting Apremilast treatment response in psoriasis patients?
A13: Research suggests that fold changes in the expression of IL1β, IL6, and IL17F genes during Apremilast treatment might be associated with different therapy outcomes in psoriasis patients. This warrants further investigation as potential predictors of treatment effectiveness. []
Q14: How does Apremilast compare to other treatment options for PsA, such as biologics?
A14: Apremilast offers an alternative oral treatment option for PsA, particularly for patients who are biologic-naive or have contraindications to biologics. In real-world settings, Apremilast is often positioned between conventional synthetic therapy and biologics in the treatment pathway. [, , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
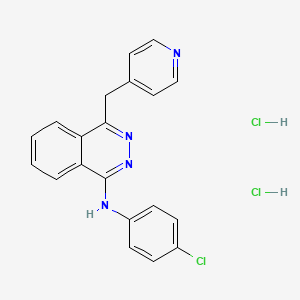
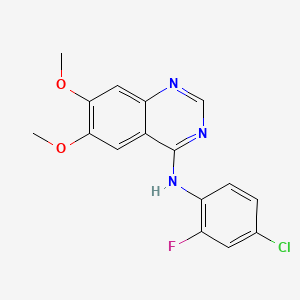
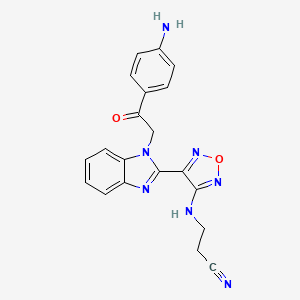

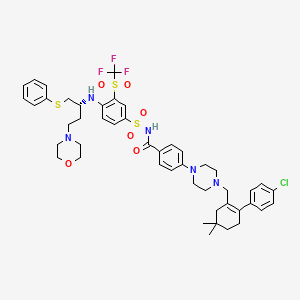

![8-(1-hydroxyethyl)-2-methoxy-3-[(4-methoxyphenyl)methoxy]benzo[c]chromen-6-one](/img/structure/B1683854.png)
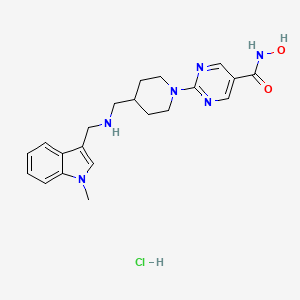

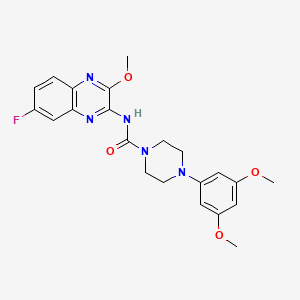
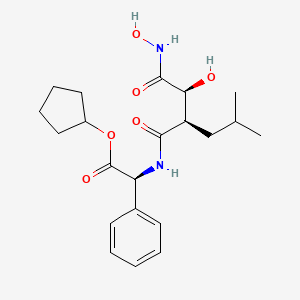
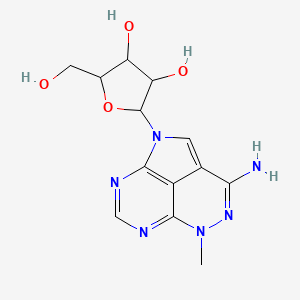
![[4-[(4,9-Dioxobenzo[f][1,3]benzothiazol-2-yl)amino]phenyl] 2-(methoxycarbonylamino)-4-methylsulfanylbutanoate](/img/structure/B1683862.png)

